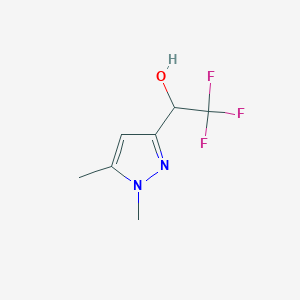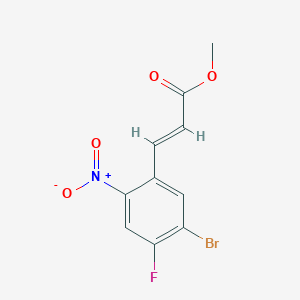![molecular formula C23H27ClN4O5 B15124076 alpha-[6-(Di-Boc-amino)-3-pyridyl]-5-chloro-1H-pyrrolo[2,3-b]pyridine-3-methanol](/img/structure/B15124076.png)
alpha-[6-(Di-Boc-amino)-3-pyridyl]-5-chloro-1H-pyrrolo[2,3-b]pyridine-3-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-[6-(Di-Boc-amino)-3-pyridyl]-5-chloro-1H-pyrrolo[2,3-b]pyridine-3-methanol is a complex organic compound that features a pyridine ring, a pyrrolo[2,3-b]pyridine core, and a methanol group. The compound is notable for its dual Boc (tert-butoxycarbonyl) protection on the amino group, which is a common strategy in organic synthesis to protect functional groups during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-[6-(Di-Boc-amino)-3-pyridyl]-5-chloro-1H-pyrrolo[2,3-b]pyridine-3-methanol typically involves multiple steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride or N-chlorosuccinimide.
Attachment of the Pyridyl Group: This step may involve cross-coupling reactions such as Suzuki or Stille coupling.
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Introduction of the Methanol Group: This can be achieved through reduction reactions using reagents like sodium borohydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.
Reduction: Reduction of the pyridine ring or the pyrrolo[2,3-b]pyridine core can be achieved using hydrogenation or metal hydrides.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, thiourea.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Azides, thiols.
Wissenschaftliche Forschungsanwendungen
Alpha-[6-(Di-Boc-amino)-3-pyridyl]-5-chloro-1H-pyrrolo[2,3-b]pyridine-3-methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of alpha-[6-(Di-Boc-amino)-3-pyridyl]-5-chloro-1H-pyrrolo[2,3-b]pyridine-3-methanol involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the active amino group that can participate in various biochemical pathways. The pyridine and pyrrolo[2,3-b]pyridine cores may interact with enzymes or receptors, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alpha-[6-(Boc-amino)-3-pyridyl]-5-chloro-1H-pyrrolo[2,3-b]pyridine-3-methanol: Similar structure but with a single Boc protection.
Alpha-[6-(Di-Boc-amino)-3-pyridyl]-5-bromo-1H-pyrrolo[2,3-b]pyridine-3-methanol: Bromine instead of chlorine.
Alpha-[6-(Di-Boc-amino)-3-pyridyl]-5-chloro-1H-pyrrolo[2,3-b]pyridine-3-ethanol: Ethanol instead of methanol.
Uniqueness
The dual Boc protection provides enhanced stability and selectivity in reactions, making alpha-[6-(Di-Boc-amino)-3-pyridyl]-5-chloro-1H-pyrrolo[2,3-b]pyridine-3-methanol a valuable intermediate in synthetic chemistry. The presence of both pyridine and pyrrolo[2,3-b]pyridine cores offers unique electronic and steric properties that can be exploited in various applications.
Eigenschaften
Molekularformel |
C23H27ClN4O5 |
|---|---|
Molekulargewicht |
474.9 g/mol |
IUPAC-Name |
tert-butyl N-[5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-hydroxymethyl]pyridin-2-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C23H27ClN4O5/c1-22(2,3)32-20(30)28(21(31)33-23(4,5)6)17-8-7-13(10-25-17)18(29)16-12-27-19-15(16)9-14(24)11-26-19/h7-12,18,29H,1-6H3,(H,26,27) |
InChI-Schlüssel |
XHVLVMPQFCHPDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C1=NC=C(C=C1)C(C2=CNC3=C2C=C(C=N3)Cl)O)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


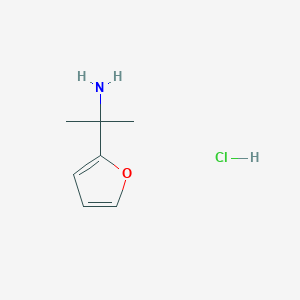
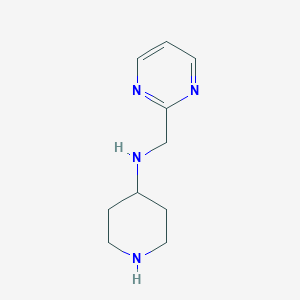
![6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine](/img/structure/B15124004.png)
![Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate](/img/structure/B15124011.png)

![1-(4-acetyloxy-5-methyl-3-methylidene-6-phenylhexyl)-6-[(E)-4,6-dimethyloct-2-enoyl]oxy-4,7-dihydroxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid](/img/structure/B15124019.png)
![2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetic acid](/img/structure/B15124024.png)
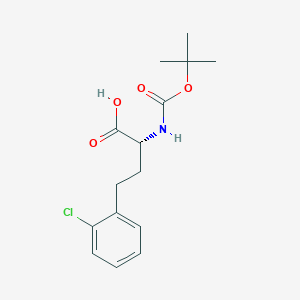
![2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride](/img/structure/B15124030.png)
![(1H-Pyrrolo[3,2-b]pyridin-3-yl)methanol](/img/structure/B15124041.png)
